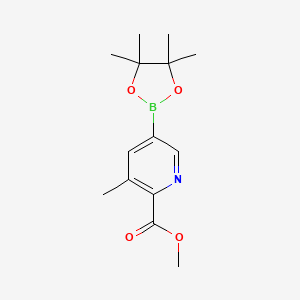

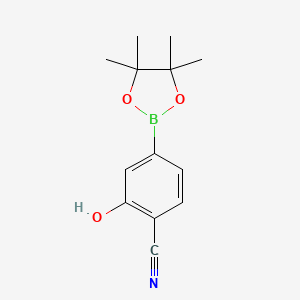

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H17BO4 . It has a molecular weight of 248.09 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 363.3±32.0 °C at 760 mmHg . The flash point is 173.5±25.1 °C .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Studies :

- Wu et al. (2021) synthesized derivatives of this compound and characterized them using spectroscopy and X-ray diffraction. They performed density functional theory (DFT) calculations to compare with X-ray diffraction values and conducted vibrational assignments based on absorption bands (Wu, Chen, Chen, & Zhou, 2021).

- Similarly, Liao et al. (2022) synthesized and characterized a related compound, confirming its structure through various spectroscopic methods and X-ray diffraction. DFT calculations were also performed (Liao, Liu, Wang, & Zhou, 2022).

Fluorescence Probes for Detection of Hydrogen Peroxide :

- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including derivatives of the compound, for detecting hydrogen peroxide (H2O2). These probes showed varied responses to H2O2, indicating their potential use in analytical applications (Lampard et al., 2018).

Applications in Metal Ion Detection and Chelation :

- Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators that respond to transition metal ions only after reaction with H2O2, suggesting applications in detecting metal ions in biological systems (Hyman & Franz, 2012).

- Wang and Franz (2018) modified a prodrug version of metal chelator SIH by adding a boronate group to prevent metal chelation until it reacts with H2O2. This has implications for targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).

Synthetic Methods and Chemical Reactivity :

- Breuer et al. (1989) studied the reactivity of a similar compound in the formation of oximes and benzonitrile, which are important in organic synthesis (Breuer, Karaman, Gibson, & Goldblum, 1989).

- Takagi and Yamakawa (2013) investigated the synthesis of related compounds through Pd-catalyzed borylation, highlighting the versatility of these compounds in synthetic chemistry (Takagi & Yamakawa, 2013).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound , indicating measures to take in case of exposure.

Mecanismo De Acción

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds with similar structures, such as 4-methoxycarbonylphenylboronic acid pinacolate, are often used in carbon-carbon bond formation reactions, such as the diels-alder reaction .

Biochemical Pathways

It’s known that similar compounds are used in organic synthesis, suggesting that they may interact with various biochemical pathways depending on the context of their use .

Pharmacokinetics

Its predicted density is 108±01 g/cm3, and it has a boiling point of 3556±250 °C . These properties may influence its bioavailability.

Result of Action

Similar compounds are often used in organic synthesis, suggesting that they may facilitate the formation of new compounds through reactions such as the diels-alder reaction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are not well-studied. It is known that boronic acids and their derivatives can interact with various enzymes and proteins. They can form reversible covalent bonds with diols, a functional group present in many biomolecules, including sugars and certain amino acids. This property could potentially allow this compound to interact with a wide range of biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Its potential to form reversible covalent bonds with diols could allow it to interact with a variety of biomolecules, potentially influencing their function. This could lead to changes in enzyme activity, alterations in gene expression, or disruptions in cellular signaling pathways .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

Metabolic Pathways

Given its potential to interact with various biomolecules, it could potentially be involved in a variety of metabolic pathways .

Propiedades

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAKLYSMLVVNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718428 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350933-21-9 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.